Product packaging for Adenosine, 2',3'-diazido-2',3'-dideoxy-(Cat. No.:CAS No. 119644-21-2)

Adenosine, 2',3'-diazido-2',3'-dideoxy-

Cat. No.: B14308002
CAS No.: 119644-21-2
M. Wt: 317.27 g/mol
InChI Key: WQZLKYFRGKFHEZ-CXEAJDPUSA-N
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Description

Adenosine, 2',3'-diazido-2',3'-dideoxy- is a useful research compound. Its molecular formula is C10H11N11O2 and its molecular weight is 317.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N11O2 B14308002 Adenosine, 2',3'-diazido-2',3'-dideoxy- CAS No. 119644-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119644-21-2

Molecular Formula

C10H11N11O2

Molecular Weight

317.27 g/mol

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)-3,4-diazidooxolan-2-yl]methanol

InChI

InChI=1S/C10H11N11O2/c11-8-7-9(15-2-14-8)21(3-16-7)10-6(18-20-13)5(17-19-12)4(1-22)23-10/h2-6,10,22H,1H2,(H2,11,14,15)/t4-,5?,6?,10-/m1/s1

InChI Key

WQZLKYFRGKFHEZ-CXEAJDPUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)CO)N=[N+]=[N-])N=[N+]=[N-])N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])N=[N+]=[N-])N

Origin of Product

United States

Synthetic Methodologies for Adenosine, 2 ,3 Diazido 2 ,3 Dideoxy

Historical Overview of 2',3'-Diazido-2',3'-dideoxyadenosine Synthesis Routes

The interest in synthesizing azido- and dideoxy-substituted nucleosides surged following the discovery of 3'-azido-3'-deoxythymidine (AZT) as a potent inhibitor of the human immunodeficiency virus (HIV). nih.gov This spurred research into a wide array of related structures, including those with modifications at both the 2' and 3' positions of the sugar ring.

A key early and well-defined route to 2',3'-diazido-2',3'-dideoxyadenosine was reported in 1990. nih.gov This multi-step synthesis established a foundational methodology starting from a readily available precursor, 9-(β-D-arabinofuranosyl)adenine. nih.gov The strategy hinged on the creation of a strained epoxide intermediate, which could then be sequentially opened by azide (B81097) nucleophiles to install the desired functionalities with specific stereochemistry. nih.gov This approach avoids the need for extensive protection and deprotection strategies that are often required in nucleoside chemistry and provides a clear pathway to the target diazido compound and its corresponding diamino derivative. nih.gov

Stereoselective Synthesis from 9-(β-D-Arabinofuranosyl)adenine Precursors

A robust and stereoselective synthesis of 2',3'-diazido-2',3'-dideoxyadenosine has been achieved starting from 9-(β-D-arabinofuranosyl)adenine. nih.gov This pathway involves the strategic formation of an epoxide intermediate, followed by two successive nucleophilic substitutions with azide. nih.gov

Formation of 2,3-Anhydro-β-D-lyxofuranosyl Intermediates

The synthesis commences with the conversion of 9-(β-D-arabinofuranosyl)adenine into the corresponding epoxide, 9-(2,3-anhydro-β-D-lyxofuranosyl)adenine. nih.gov This transformation is efficiently carried out under mild, neutral conditions using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), a variation of the Mitsunobu reaction. nih.gov This reaction proceeds to give the strained epoxide intermediate directly and in good yield. nih.gov The formation of this anhydro nucleoside is a critical step as it sets up the stereochemistry for the subsequent azide additions. nih.gov

Regioselective Azide Ring-Opening Reactions with Nucleoside Epoxides

The regioselective opening of the 2,3-anhydro-β-D-lyxofuranosyl intermediate is a pivotal stage in the synthesis. The epoxide is first treated with lithium azide. nih.gov This nucleophilic attack preferentially occurs at the 3'-position, leading to the formation of 9-(3-azido-3-deoxy-β-D-arabinofuranosyl)adenine as the major product. nih.gov

To introduce the second azide group at the 2'-position, the remaining 2'-hydroxyl group is activated. This is achieved by converting it into a good leaving group, typically a trifluoromethanesulfonyl (triflate) group, by reaction with trifluoromethanesulfonic anhydride. nih.gov The resulting 2'-O-triflate intermediate is then treated with lithium azide, which displaces the triflate group via an SN2 reaction. This second azide addition proceeds with inversion of configuration, resulting in the desired ribo-configuration of the final product, 9-(2,3-diazido-2,3-dideoxy-β-D-ribofuranosyl)adenine. nih.gov

Strategic Deprotection of Azido-Nucleoside Intermediates

Throughout the synthesis, the 5'-hydroxyl group is protected to prevent its participation in side reactions. A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group. nih.gov After the successful introduction of both azido (B1232118) groups at the 2' and 3' positions, this silyl (B83357) ether must be removed to yield the final product. The deprotection of the 5'-O-TBDMS group is typically accomplished under mild acidic conditions or, more commonly, using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net This step cleanly removes the silyl group to afford the target molecule, 2',3'-diazido-2',3'-dideoxyadenosine. nih.gov

Alternative and Efficient Routes to Related 3',5'-Diamino-3',5'-dideoxynucleosides

While the primary focus is on the 2',3'-diazido compound, efficient synthetic pathways to related diamino nucleosides are also of significant interest. An efficient synthesis for 3',5'-diamino-3',5'-dideoxy-thymidines has been developed, which serves as an example of strategies to access these types of molecules. researchgate.net This synthetic route is noted to be more effective than methods that attempt to introduce two amino groups into uridine (B1682114) at the 2',3'-positions. researchgate.net A key feature of this strategy is the use of the thymine (B56734) base itself to act as a protecting group for the 3'-position during the synthetic sequence. researchgate.net The resulting 3',5'-diamino-3',5'-dideoxy-thymidines have been used as intermediates for the synthesis of metal complexes. researchgate.net The general approach involves the conversion of the corresponding diazido precursors into the diamino compounds via reduction. This reduction is commonly achieved through catalytic hydrogenation, for instance, using a palladium catalyst. nih.gov

Considerations in Protecting Group Chemistry for Complex Nucleoside Synthesis

The synthesis of complex nucleosides like 2',3'-diazido-2',3'-dideoxyadenosine necessitates a careful selection of protecting groups. These groups must be stable under the reaction conditions required for subsequent steps but also be removable without affecting other sensitive functional groups in the molecule, such as the azido groups and the glycosidic bond. nih.gov

In the synthesis of 2',3'-diazido-2',3'-dideoxyadenosine from the arabinofuranosyl precursor, the 5'-hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. nih.gov Silyl ethers are widely used in nucleoside chemistry due to their ease of introduction, stability under a range of non-acidic and non-fluoride conditions, and their straightforward removal. The TBDMS group is sufficiently robust to withstand the conditions of epoxide formation and the two subsequent azide displacement reactions. nih.gov Its removal with fluoride ions is highly selective and does not impact the newly introduced azido groups or the integrity of the nucleoside itself, making it an ideal choice for this synthetic sequence. nih.govresearchgate.net

Data Tables

Table 1: Key Synthetic Steps for 2',3'-Diazido-2',3'-dideoxyadenosine

StepStarting MaterialKey ReagentsIntermediate/Product
19-(β-D-Arabinofuranosyl)adenineTriphenylphosphine, Diethyl azodicarboxylate9-(2,3-Anhydro-β-D-lyxofuranosyl)adenine
29-(2,3-Anhydro-β-D-lyxofuranosyl)adenineLithium azide9-(3-Azido-3-deoxy-β-D-arabinofuranosyl)adenine
39-[3-Azido-5-O-(tert-butyldimethylsilyl)-3-deoxy-β-D-arabinofuranosyl]adenineTrifluoromethanesulfonic anhydride9-[3-Azido-5-O-(tert-butyldimethylsilyl)-2-O-trifluoromethanesulfonyl-3-deoxy-β-D-arabinofuranosyl]adenine
42'-O-Triflate IntermediateLithium azide9-[5-O-(tert-Butyldimethylsilyl)-2,3-diazido-2,3-dideoxy-β-D-ribofuranosyl]adenine
55'-O-TBDMS Protected DiazideTetrabutylammonium fluorideAdenosine (B11128), 2',3'-diazido-2',3'-dideoxy-
6Adenosine, 2',3'-diazido-2',3'-dideoxy-H₂, Pd/C2',3'-Diamino-2',3'-dideoxyadenosine

Data synthesized from Robins, M. J., et al. (1990). nih.gov

Structure Activity Relationship Sar Studies of 2 ,3 Diazido 2 ,3 Dideoxyadenosine and Its Analogs

Influence of Purine (B94841) Base Modifications on Biological Activity

Modifications to the purine base, particularly at the N6- and 6-positions, have been a key strategy in modulating the biological activity of nucleoside analogs. These changes can impact receptor binding, enzyme inhibition, and metabolic stability.

Effects of N6-Substitutions on Antiviral Potency

While specific studies on N6-substituted derivatives of 2',3'-diazido-2',3'-dideoxyadenosine are not extensively documented, research on related 2',3'-dideoxypurine nucleosides provides valuable insights into the potential effects of such modifications. For instance, in a series of 1-deazaadenine nucleosides, the introduction of cycloalkyl substituents at the N6-position demonstrated a significant impact on anti-HIV-1 activity. nih.gov

Generally, unsubstituted N6-amino groups or those with small alkyl substitutions are crucial for activity. Larger or bulkier substituents at the N6-position can diminish or abolish antiviral potency. This is often attributed to steric hindrance at the active site of target enzymes, such as viral reverse transcriptases. For a related compound, 3'-azido-2',3'-dideoxyadenosine (B1210982) (azidothymidine's purine analog, or AZT-A), it is understood that for antiviral activity, the compound must be phosphorylated by cellular kinases to its triphosphate form. The N6-position is critical for the recognition by these kinases.

Compound/Analog ClassN6-SubstituentGeneral Impact on Antiviral PotencyReference
1-Deaza-2',3'-dideoxyadenosine AnalogsCycloheptylIncreased anti-HIV-1 activity nih.gov
1-Deaza-2',3'-dideoxyadenosine AnalogsCyclooctylIncreased anti-HIV-1 activity nih.gov
General 2',3'-dideoxypurine nucleosidesLarge/Bulky GroupsDecreased or abolished activity nih.gov

Steric and Electronic Factors at the 6-Position and Their Impact on Activity

The steric and electronic properties of substituents at the 6-position of the purine ring are critical determinants of biological activity. The native exocyclic amino group at the 6-position of adenosine (B11128) is a key feature for its recognition by various enzymes and receptors.

Replacing the 6-amino group with other functionalities can drastically alter the compound's biological profile. For instance, conversion to a 6-oxo group, as seen in 3'-azido-2',3'-dideoxyguanosine (B1384153), can shift the therapeutic target or activity. nih.gov The introduction of a chloro group at the 2-position of N6-cycloheptyl-1-deaza-2'-deoxyadenosine was found to improve both antiviral activity and the therapeutic index. nih.gov This highlights the intricate interplay of steric and electronic factors. Electron-withdrawing groups can alter the charge distribution of the purine ring, potentially affecting hydrogen bonding interactions within the active site of a target protein.

Stereochemical and Positional Significance of Sugar Ring Modifications

Role of 2',3'-Dideoxy and Azido (B1232118) Substitutions in Modulating Biological Effects

The absence of the 2'- and 3'-hydroxyl groups, characteristic of 2',3'-dideoxynucleosides, is a key feature for their role as chain terminators in DNA synthesis. This is the primary mechanism of action for many antiviral nucleoside analogs, including the parent compound 2',3'-dideoxyadenosine (B1670502). Once converted to their triphosphate form, they are incorporated into the growing viral DNA chain by reverse transcriptase. The lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA elongation.

The introduction of an azido (N3) group at the 3'-position, as seen in the closely related and well-studied compound 3'-azido-3'-deoxythymidine (AZT), has been a highly successful strategy in developing potent anti-HIV agents. The 3'-azido group is believed to contribute to the compound's activity in several ways. While it replaces the hydroxyl group, preventing chain elongation, the electronegativity and size of the azido group can also influence the sugar ring's conformation and its interaction with the active site of reverse transcriptase. elsevierpure.com Studies on 3'-azido-2',3'-dideoxypurine nucleosides have shown that these compounds can exhibit potent and selective anti-HIV activity. nih.gov

ModificationPositionBiological RoleReference
Dideoxy2',3'Chain termination of DNA synthesis nih.gov
Azido3'Prevents phosphodiester bond formation, influences sugar conformation elsevierpure.com

Impact of Fluorine Atom Introduction on Metabolic Stability and Activity (e.g., 2'-Fluoro Analogs)

The introduction of a fluorine atom into the sugar moiety can significantly enhance the metabolic stability and, in some cases, the biological activity of nucleoside analogs. Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydroxyl group while being resistant to metabolic degradation.

In the context of dideoxyadenosine analogs, a 2'-fluoro substitution has been shown to confer metabolic stability. For example, 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) was found to be deaminated at a much slower rate than its parent compound, 2',3'-dideoxyadenosine. nih.gov The resulting deaminated product was also resistant to cleavage by purine nucleoside phosphorylase, a key degradation pathway. nih.gov This increased metabolic stability can lead to higher intracellular concentrations of the active triphosphate form of the drug. Furthermore, the introduction of a 2'-fluorine atom has been shown to enhance the stability of the glycosidic bond, particularly under acidic conditions. oup.com

Conformational Analysis and Correlation with Biological Efficacy

The three-dimensional conformation of a nucleoside analog plays a crucial role in its ability to interact with target enzymes and receptors. The flexibility of the furanose ring allows it to adopt various "puckered" conformations, which can significantly influence biological activity.

Analysis of the solid-state conformations of several active anti-HIV nucleoside analogs has revealed a strong correlation between the preferred sugar ring conformation and antiviral activity. nih.gov Active compounds, including 3'-azido-3'-deoxythymidine and 2',3'-dideoxyadenosine, predominantly exhibit a C3'-exo conformation. nih.gov This conformation places the 5'-hydroxyl group, the site of phosphorylation, in an axial position. In contrast, inactive analogs tend to favor a C3'-endo conformation, which orients the 5'-hydroxyl group in an equatorial position. nih.gov

This conformational preference is critical for the efficient phosphorylation of the nucleoside to its active triphosphate form by cellular kinases. The specific conformation of the sugar ring in 2',3'-diazido-2',3'-dideoxyadenosine would be expected to be a key determinant of its biological efficacy, influencing its recognition and processing by viral and cellular enzymes.

Applications in Antiviral Research Models in Vitro and Cellular Studies

Inhibition of Human Immunodeficiency Virus (HIV) Replication in Cellular Systems

Research into the L-enantiomer of 2',3'-diazido-2',3'-dideoxyadenosine, referred to as l-3′-azido-2′,3′-dideoxyadenosine (l-AZA), has demonstrated its activity against HIV-1. While the parent compound exhibited very weak anti-HIV-1 activity, a phosphoramidate (B1195095) prodrug of l-AZA showed a significant increase in antiviral potency. nih.gov This suggests that the structural configuration of the molecule and its metabolic activation pathway are critical for its inhibitory effects on viral replication. The primary mechanism of action for such nucleoside analogs is typically the inhibition of viral reverse transcriptase, a crucial enzyme for the HIV replication cycle.

Evaluation of Antiviral Potency in Human Peripheral Blood Mononuclear Cells (PBM)

The antiviral efficacy of l-3′-azido-2′,3′-dideoxyadenosine and its derivatives has been evaluated in human peripheral blood mononuclear (PBM) cells. The parent compound, l-AZA, displayed very weak anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 62 µM. nih.gov In contrast, its phosphoramidate prodrug demonstrated substantially improved potency, with an EC₅₀ value of 1.4 µM. nih.gov Notably, neither the parent compound nor its potent prodrug showed significant cytotoxicity in PBM cells at concentrations up to 100 µM. nih.gov

Table 1: Anti-HIV-1 Activity of l-3′-azido-2′,3′-dideoxyadenosine (l-AZA) and its Phosphoramidate Prodrug in Human PBM Cells

CompoundEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
l-3′-azido-2′,3′-dideoxyadenosine (l-AZA)62>100
Phosphoramidate prodrug of l-AZA1.4>100

Cellular Pharmacology of Azido-Purine Nucleoside Analogs in Distinct Cell Lines (e.g., CEM, Vero)

The cellular pharmacology of azido-purine nucleoside analogs, including l-3′-azido-2′,3′-dideoxyadenosine, involves intracellular metabolism to their active triphosphate forms. nih.gov The cytotoxic effects of these compounds have been assessed in various cell lines, including CEM (a human T-lymphoblastoid cell line) and Vero (a kidney epithelial cell line from an African green monkey) cells. For l-3′-azido-2′,3′-dideoxyadenosine and its phosphoramidate prodrug, no significant toxicity was observed in CEM and Vero cells at concentrations up to 100 µM. nih.gov This low cytotoxicity is a favorable characteristic for a potential antiviral agent.

Table 2: Cytotoxicity of l-3′-azido-2′,3′-dideoxyadenosine (l-AZA) and its Phosphoramidate Prodrug in CEM and Vero Cell Lines

CompoundCell LineCytotoxicity (CC₅₀, µM)
l-3′-azido-2′,3′-dideoxyadenosine (l-AZA)CEM>100
l-3′-azido-2′,3′-dideoxyadenosine (l-AZA)Vero>100
Phosphoramidate prodrug of l-AZACEM>100
Phosphoramidate prodrug of l-AZAVero>100

Investigation of Prodrug Strategies for Enhanced Antiviral Efficacy in Research Models

The significant difference in antiviral activity between l-3′-azido-2′,3′-dideoxyadenosine and its phosphoramidate prodrug highlights the effectiveness of prodrug strategies in enhancing the efficacy of nucleoside analogs. nih.gov Prodrugs are designed to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. In the case of nucleoside analogs, a common strategy is to facilitate the initial phosphorylation step, which is often a rate-limiting factor in their activation to the triphosphate form. The phosphoramidate prodrug of l-AZA effectively bypasses this initial step, leading to more efficient formation of the active antiviral agent within the target cells. nih.gov This results in a marked increase in anti-HIV-1 potency without a concurrent increase in cytotoxicity, thereby improving the compound's therapeutic index in these research models. nih.gov

Applications in Antineoplastic Research Models in Vitro and Cellular Studies

Targeting Telomerase Activity in Cancer Cell Lines (e.g., HeLa Cells)

Telomerase is an enzyme crucial for maintaining telomere length at the ends of chromosomes, a process that is essential for the unlimited proliferation of most cancer cells, including the HeLa human cervical carcinoma cell line. nih.govresearchgate.net The inhibition of telomerase is therefore a significant strategy in cancer therapy. nih.gov The triphosphate form of Adenosine (B11128), 2',3'-diazido-2',3'-dideoxy- (AZddATP), has been studied for its inhibitory effects on telomerase activity extracted from HeLa cells.

In these studies, a semi-quantitative telomerase assay, often based on the 'stretch PCR' method, is employed to measure the inhibitory potential of various nucleoside triphosphate analogs. nih.gov Research has shown that several 3'-azido-2',3'-dideoxynucleoside 5'-triphosphates can inhibit telomerase activity. nih.govnih.gov While 3'-azido-2',3'-dideoxyguanosine (B1384153) 5'-triphosphate (AZddGTP) was identified as a particularly potent inhibitor of HeLa cell telomerase, AZddATP also demonstrated inhibitory effects. nih.govnih.gov The inhibitory activity of these purine (B94841) nucleosides is influenced by modifications to the purine base. For instance, the presence of a 2-amino group on the purine nucleus appears to be important for inhibitory activity. nih.gov

Inhibitory Effects of 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates on HeLa Cell Telomerase Activity
CompoundInhibitory Activity against HeLa TelomeraseKey Findings
3'-azido-2',3'-dideoxyadenosine (B1210982) 5'-triphosphate (AZddATP)InhibitoryPart of a group of purine nucleosides with a 3'-down azido (B1232118) group that inhibit telomerase. nih.govnih.gov
3'-azido-2',3'-dideoxyguanosine 5'-triphosphate (AZddGTP)Potent InhibitorShowed the most potent inhibitory activity among the tested purine analogs and was significantly incorporated into the 3'-terminus of DNA by telomerase. nih.govnih.gov
3'-azido-2',3'-dideoxy-2-aminoadenosine 5'-triphosphate (AZddAATP)InhibitoryDisplacement of the 2-H of AZddATP with an amino group is important for its inhibitory activity on telomerase. nih.gov
3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP)Known InhibitorA known telomerase inhibitor used as a reference in comparative studies. nih.govnih.gov

Molecular Mechanisms of Telomere Shortening Induction in Proliferating Cancer Cell Models (e.g., HL60 Cells)

The long-term effects of 3'-azido-2',3'-dideoxynucleosides, including Adenosine, 2',3'-diazido-2',3'-dideoxy-, have been investigated in human promyelocytic leukemia HL60 cells to determine if their telomerase-inhibiting properties translate to telomere shortening in a cellular context. nih.govnih.gov Continuous culture of HL60 cells in the presence of these nucleosides has been shown to cause a progressive and reproducible shortening of telomeres. nih.govresearchgate.net

The underlying molecular mechanism involves the cellular conversion of the nucleoside prodrug into its active triphosphate form. This triphosphate analog then acts as a substrate for telomerase, which incorporates it into the growing telomeric DNA chain. However, the 3'-azido group on the sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the elongation of the telomere. This chain termination leads to a gradual shortening of the telomeres with each cell division. Southern hybridization analysis of genomic DNA from treated cells is a common method used to visualize and quantify this telomere shortening. nih.gov

Effects of Long-Term Treatment with 3'-Azido-2',3'-dideoxynucleosides on HL60 Cells
CompoundEffect on Telomere LengthImpact on Cell Growth
3'-azido-2',3'-dideoxyadenosine (AZddA)Not explicitly detailed but part of the studied class of compounds.General finding that these compounds can affect cell proliferation.
3'-azido-2',3'-dideoxyguanosine (AZddG)Reproducible telomere shortening.More potent effects on telomere shortening than AZT. nih.gov
3'-azido-2',3'-dideoxy-2-aminoadenosine (AZddAA)Reproducible telomere shortening. nih.govImpact on cell growth observed. researchgate.net

Antitumor Activity of Related Fluoro-Nucleoside Analogs in Human Leukemic T-Cell Lines

While direct studies on the antitumor activity of Adenosine, 2',3'-diazido-2',3'-dideoxy- in human leukemic T-cell lines are not extensively detailed in the provided context, the broader class of nucleoside analogs, particularly fluoro-nucleosides, has demonstrated significant antitumor effects in these and other cancer cell lines. nih.govhaematologica.org Fluorinated nucleosides are an important class of therapeutic agents for viral infections and cancer. researchgate.net The incorporation of fluorine can enhance the metabolic stability and biological activity of these compounds. mdpi.com

For instance, compounds like 2′-deoxy-2′-methylidenecytidine (DMDC) and its fluorinated derivative, 2′-deoxy-2′-methylidene-5-fluorocytidine (FDMDC), have shown cytotoxic effects in T-cell acute lymphoblastic leukemia (T-ALL) and adult T-cell leukemia (ATL) cell lines. nih.govdntb.gov.ua Another example is the novel L-nucleoside analog 5-fluorotroxacitabine (5FTRX), which has displayed potent and broad-ranging antitumor activity against a variety of leukemic cell lines. haematologica.org These findings with structurally related compounds suggest that modifications to the sugar or base moieties of nucleoside analogs can yield potent antineoplastic agents for hematological malignancies.

Antitumor Activity of Related Nucleoside Analogs in Leukemia Cell Lines
CompoundCancer Cell Line(s)Observed Antitumor Activity
2′-deoxy-2′-methylidenecytidine (DMDC)T-cell acute lymphoblastic leukemia (T-ALL), Adult T-cell leukemia (ATL)Significant cytotoxic effects. nih.govdntb.gov.ua
2′-deoxy-2′-methylidene-5-fluorocytidine (FDMDC)T-ALL, ATLSignificant cytotoxic effects. nih.govdntb.gov.ua
5-fluorotroxacitabine (5FTRX)Acute myeloid leukemia (AML) and other leukemic cell linesPotent and broad-ranging anti-tumor activity. haematologica.org
1-(2-azido-2-deoxy-β-D-arabinofuranosyl)cytosine (cytarazid)ATL, T-ALLDemonstrated significant cytotoxic effects. nih.govdntb.gov.ua

Advanced Research Directions and Prodrug Design Principles for 2 ,3 Diazido 2 ,3 Dideoxyadenosine Analogs

Computational and Rational Design Approaches for Analog Development

The rational design of 2',3'-diazido-2',3'-dideoxyadenosine analogs leverages computational tools to predict and optimize their biological activity. These in silico methods provide a foundational understanding of the molecular interactions between the analogs and their biological targets, thereby streamlining the drug development process. wikipedia.org

Molecular Docking and Dynamics Simulations: A primary computational approach involves molecular docking studies to predict the binding affinity and orientation of newly designed analogs within the active site of target enzymes, such as viral reverse transcriptases or polymerases. pnas.orgresearchgate.net These simulations help in understanding the structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of the nucleoside analog. nih.gov For instance, molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is another powerful tool in the rational design of nucleoside analogs. By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the potency of novel, unsynthesized analogs. biointron.com This approach allows for the prioritization of candidate molecules with the most promising predicted activity for chemical synthesis and biological evaluation.

The table below summarizes various computational techniques and their applications in the design of nucleoside analogs.

Computational TechniqueApplication in Analog DesignKey Insights Provided
Molecular Docking Predicts binding modes and affinities of analogs to target enzymes.Identifies key amino acid residues involved in binding and guides modifications to enhance interaction. pnas.orgnih.gov
Molecular Dynamics Simulates the dynamic behavior of the analog-enzyme complex over time.Assesses the stability of binding and reveals conformational changes that may impact activity. wikipedia.org
QSAR Establishes a correlation between chemical structure and biological activity.Predicts the potency of novel analogs and helps in understanding the SAR of a compound series. biointron.com
Generative AI Models Designs novel molecular structures with desired properties.Accelerates the discovery process by proposing innovative and potentially more effective analog structures. biointron.com

Strategies for Optimizing Cellular Uptake and Intracellular Accumulation

The efficacy of nucleoside analogs like 2',3'-diazido-2',3'-dideoxyadenosine is critically dependent on their ability to enter target cells and accumulate to therapeutic concentrations. Due to their hydrophilic nature, these compounds often rely on specific transporter proteins to cross the cell membrane. creative-biolabs.com

Role of Nucleoside Transporters: The cellular uptake of most nucleoside analogs is mediated by two main families of nucleoside transporters: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). pnas.orgcreative-biolabs.com CNTs are sodium-dependent and can transport nucleosides against a concentration gradient, while ENTs are facilitative transporters that move nucleosides down their concentration gradient. The expression levels of these transporters in different cell types can significantly influence the uptake and, consequently, the activity of the analog. pnas.org Strategies to enhance uptake may involve designing analogs with higher affinity for specific transporters that are overexpressed in target cells.

Lipid Conjugation: A prominent strategy to bypass the reliance on nucleoside transporters and enhance passive diffusion across the cell membrane is the conjugation of lipid moieties to the nucleoside analog. biointron.com Attaching fatty acids or phospholipids (B1166683) increases the lipophilicity of the compound, facilitating its entry into cells. Once inside, cellular enzymes can cleave the lipid portion, releasing the active nucleoside analog. This approach can also protect the analog from premature degradation and increase its plasma half-life. biointron.com

The following table outlines strategies to improve the cellular delivery of nucleoside analogs.

StrategyMechanism of ActionPotential Advantages
Targeting Nucleoside Transporters Designing analogs with high affinity for specific CNTs or ENTs.Increased uptake in cells with high transporter expression. creative-biolabs.com
Lipid Conjugation Covalently attaching lipid moieties to increase lipophilicity.Enhanced passive diffusion, protection from degradation, and prolonged plasma half-life. biointron.com
Nanoparticle Delivery Encapsulating the analog within lipid-based or polymeric nanoparticles.Improved solubility, targeted delivery, and controlled release.

Chemically Engineered Prodrug Concepts for Targeted Activation and Improved Metabolic Profile

Prodrug strategies are instrumental in overcoming the limitations of nucleoside analogs, such as poor bioavailability, rapid metabolism, and inefficient phosphorylation. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active compound. nih.gov

Phosphoramidate (B1195095) Prodrugs (ProTides): One of the most successful prodrug approaches for nucleoside analogs is the ProTide technology. nih.govacs.org This strategy involves masking the monophosphate of the nucleoside with an amino acid ester and an aryl group. This modification renders the molecule lipophilic, allowing it to readily cross cell membranes. acs.org Inside the cell, the ProTide is metabolized by cellular enzymes to release the nucleoside monophosphate, bypassing the often inefficient and rate-limiting first phosphorylation step catalyzed by nucleoside kinases. nih.gov This approach can significantly enhance the intracellular concentration of the active triphosphate form of the drug.

Ester Prodrugs: Attaching ester groups to the hydroxyl functions of the sugar moiety is another common prodrug strategy. These esters increase the lipophilicity of the nucleoside analog, thereby improving its oral bioavailability. researchgate.net Cellular esterases then hydrolyze the ester groups to release the parent nucleoside.

Targeted Activation: Prodrugs can be designed for targeted activation in specific tissues or cells. For example, a prodrug might be engineered to be activated by an enzyme that is predominantly expressed in tumor cells, thereby concentrating the active drug at the site of action and reducing systemic toxicity.

The table below details different prodrug concepts for nucleoside analogs.

Prodrug ConceptChemical ModificationActivation MechanismAdvantages
ProTides Masking the 5'-monophosphate with an amino acid ester and an aryl group.Intracellular enzymatic cleavage to release the nucleoside monophosphate. nih.govBypasses the first phosphorylation step, enhances cellular penetration. acs.org
Ester Prodrugs Esterification of sugar hydroxyl groups.Hydrolysis by cellular esterases to release the parent nucleoside. researchgate.netImproved lipophilicity and oral bioavailability.
Enzyme-Activated Prodrugs Incorporating a moiety that is a substrate for a target-specific enzyme.Cleavage by the target enzyme releases the active drug.Targeted drug release and reduced systemic toxicity.

The metabolic activation of 2',3'-dideoxyadenosine (B1670502) can occur through direct phosphorylation by deoxycytidine kinase or adenosine (B11128) kinase, or indirectly via deamination to 2',3'-dideoxyinosine followed by a series of enzymatic reactions to form the active triphosphate. nih.gov

Bioconjugation Strategies for Enhanced Molecular Specificity

Bioconjugation involves linking the nucleoside analog to a larger biomolecule, such as an antibody or a targeting ligand, to enhance its delivery to specific cells or tissues. This approach aims to increase the therapeutic index by maximizing the drug concentration at the target site while minimizing exposure to healthy tissues.

Antibody-Drug Conjugates (ADCs): In this strategy, the nucleoside analog is covalently linked to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of target cells, such as cancer cells. wikipedia.orgbiointron.com The ADC binds to the target antigen and is internalized by the cell. Inside the cell, the linker is cleaved, releasing the cytotoxic nucleoside analog. This approach combines the high specificity of antibodies with the potent activity of the nucleoside drug.

Folate Receptor Targeting: The folate receptor is often overexpressed on the surface of various cancer cells. nih.govmdpi.com By conjugating the nucleoside analog to folic acid, it can be selectively delivered to these cells through folate receptor-mediated endocytosis. science.gov This strategy has shown promise in preclinical studies for the targeted delivery of anticancer agents.

Peptide-Drug Conjugates: Short peptides that bind to specific receptors on target cells can also be used as targeting moieties. These peptide-drug conjugates can enhance the cellular uptake and specificity of the nucleoside analog.

The following table summarizes various bioconjugation strategies.

Bioconjugation StrategyTargeting MoietyMechanism of ActionPotential for Specificity
Antibody-Drug Conjugates (ADCs) Monoclonal AntibodyBinds to a specific cell surface antigen, followed by internalization and drug release. biointron.comHigh
Folate Receptor Targeting Folic AcidBinds to the folate receptor, which is overexpressed on many cancer cells, leading to endocytosis. nih.govHigh
Peptide-Drug Conjugates Receptor-Specific PeptideBinds to a specific receptor on the cell surface, facilitating uptake.Moderate to High

Role As Research Tool and Chemical Probe in Chemical Biology

Use as a Specific Chemical Inhibitor for Adenylyl Cyclase in Signal Transduction Research

Adenylyl cyclases (AC) are crucial enzymes in signal transduction pathways, responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The regulation of AC activity is fundamental to numerous physiological processes. Modified adenine (B156593) nucleosides can act as inhibitors of adenylyl cyclases. sigmaaldrich.com These inhibitors are valuable for dissecting the roles of cAMP signaling in cellular functions. scbt.com

While the direct inhibitory activity of Adenosine, 2',3'-diazido-2',3'-dideoxy- on adenylyl cyclase is not as extensively documented as some other analogs, the principle of using modified nucleosides to probe the active site of AC is well-established. For instance, related compounds like 2',5'-dideoxyadenosine (B1206784) are known to be effective AC inhibitors. nih.gov The inhibitory mechanism of these nucleoside derivatives often involves competing with the natural substrate, ATP, for binding to the enzyme's active site. sigmaaldrich.comnih.gov The structural modifications at the 2' and 3' positions are critical for this interaction and determine the potency and specificity of inhibition. Research in this area continues to explore how different substitutions on the ribose and purine (B94841) rings influence the inhibitory profile of adenosine analogs. nih.govpurdue.edu

Development as Monomers for Antisense Oligonucleotide Synthesis and Gene Expression Studies

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) molecules, thereby inhibiting gene expression. nih.govfupress.net The therapeutic and research potential of this strategy has driven the development of chemically modified nucleotides to enhance properties such as stability against cellular nucleases, binding affinity to the target RNA, and cellular uptake. nih.govresearchgate.net

Adenosine, 2',3'-diazido-2',3'-dideoxy-, with its azide (B81097) modifications, represents a monomer that can be incorporated into antisense oligonucleotides. The introduction of modifications at the 2'-position of the sugar moiety is a common strategy to improve the characteristics of these therapeutic agents. biosyn.com The azide groups can be subsequently used for further chemical modifications or may inherently confer desirable properties to the oligonucleotide. The synthesis of such modified oligonucleotides allows for detailed studies into how specific structural changes impact the effectiveness of antisense-mediated gene silencing.

Application in Click Chemistry for Bioconjugation and Probe Development

The azide groups in Adenosine, 2',3'-diazido-2',3'-dideoxy- make it an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net These bioorthogonal reactions are highly efficient, specific, and can be performed under physiological conditions, making them powerful tools for bioconjugation. nih.govmdpi.com

By incorporating this diazido-adenosine analog into a biomolecule of interest, such as a nucleic acid or a peptide, researchers can introduce a "handle" for subsequent labeling or conjugation. For example, an oligonucleotide containing Adenosine, 2',3'-diazido-2',3'-dideoxy- can be reacted with a fluorescent dye or a biotin (B1667282) molecule that has been modified with an alkyne group. mdpi.com This enables the visualization, tracking, and purification of the target biomolecule. This approach has been widely used in the development of sophisticated probes for studying biological processes in living systems. nih.gov

Probing Mechanisms of Nucleic Acid-Related Enzymes (e.g., Polymerases, Ligases, Ribozymes)

The structural similarity of Adenosine, 2',3'-diazido-2',3'-dideoxy- to natural deoxyadenosine (B7792050) allows it to interact with a variety of enzymes that process nucleic acids, such as polymerases, ligases, and ribozymes. However, the bulky and chemically distinct azide groups at the 2' and 3' positions can interfere with the normal catalytic activity of these enzymes, making this compound a useful probe for studying their mechanisms.

For instance, a polymerase ribozyme can be used to incorporate modified nucleotides, including those with azide or alkyne moieties, onto the 3' end of RNA or DNA. nih.gov By observing how an enzyme's activity is altered in the presence of Adenosine, 2',3'-diazido-2',3'-dideoxy- or its triphosphate form, researchers can gain insights into the steric and electronic requirements of the enzyme's active site. The ability of ribozymes, which are catalytic RNA molecules, to utilize modified substrates is an active area of research, with implications for understanding the fundamental principles of nucleic acid catalysis. mdpi.comnih.gov

Interactive Data Table: Applications of Adenosine, 2',3'-diazido-2',3'-dideoxy-

Application Area Specific Use Key Feature Exploited
Signal Transduction Inhibition of Adenylyl Cyclase Structural mimicry of ATP
Gene Expression Monomer for Antisense Oligonucleotides Chemical modification for stability/function
Bioconjugation Click Chemistry Substrate Azide groups for bioorthogonal reactions
Enzymology Mechanistic Probe Steric/electronic effects on enzyme active sites

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Mechanistic Insights

The synthesis of 2',3'-diazido-2',3'-dideoxyadenosine has been successfully achieved through a multi-step process starting from 9-(β-D-arabinofuranosyl)adenine. A key strategic element of this synthesis is the sequential introduction of the azido (B1232118) groups. The process involves the formation of an anhydro nucleoside, followed by the opening of the epoxide ring with an azide (B81097) anion. Subsequent protection and activation of the remaining hydroxyl group allows for the second azide substitution, ultimately yielding the desired diazido compound.

While the synthesis has been described, detailed mechanistic studies of this specific compound's interactions with biological systems are not extensively documented in the available literature. However, based on the well-established mechanism of other dideoxynucleoside analogs, it is hypothesized that 2',3'-diazido-2',3'-dideoxyadenosine would act as a DNA chain terminator. Following intracellular phosphorylation to its triphosphate form, it could be incorporated into a growing DNA chain by viral reverse transcriptases or other DNA polymerases. The absence of a 3'-hydroxyl group would then prevent the formation of the next phosphodiester bond, thus halting DNA replication. The presence of the two azido groups at the 2' and 3' positions could also influence its substrate specificity for cellular kinases and polymerases, potentially offering a different biological activity profile compared to its mono-azido or non-azido counterparts.

Unexplored Research Avenues and Methodological Challenges

The dual azido functionality of 2',3'-diazido-2',3'-dideoxyadenosine opens up several unexplored research avenues. The azido groups are versatile chemical handles that can participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This presents an opportunity to use this compound as a chemical probe to identify and study its interacting partners within a cellular context. For instance, it could be used in activity-based protein profiling to label and identify viral or cellular enzymes that recognize it as a substrate.

A significant methodological challenge lies in the detailed characterization of the biological activity of this compound. Comprehensive enzymatic and cellular assays are required to determine its efficacy as an inhibitor of various viral and cellular polymerases. Furthermore, studies on its cellular uptake, metabolism, and potential cytotoxicity are essential to ascertain its therapeutic potential. The stereoselective synthesis of the compound can also present challenges, requiring careful control of reaction conditions to obtain the desired isomer with high purity.

Potential for Translational Research and Development of Advanced Chemical Probes

The potential for translational research involving 2',3'-diazido-2',3'-dideoxyadenosine is multifaceted. Given the established success of other dideoxynucleosides as antiviral agents, this compound warrants investigation against a range of viruses, particularly those reliant on reverse transcriptase for replication. The unique diazido substitution pattern may offer advantages in terms of target selectivity or resistance profiles.

Moreover, the ability to functionalize this molecule via its azido groups provides a direct route to the development of advanced chemical probes. By attaching fluorescent dyes, affinity tags, or other reporter molecules, researchers can create powerful tools for imaging, target identification, and mechanistic studies. For example, a fluorescently labeled version of 2',3'-diazido-2',3'-dideoxyadenosine could be used to visualize its subcellular localization and track its incorporation into nucleic acids in real-time. The development of such probes would be invaluable for dissecting the intricate molecular interactions of this and other nucleoside analogs, potentially accelerating the discovery of new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.